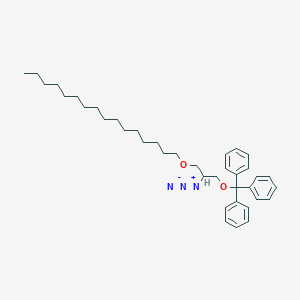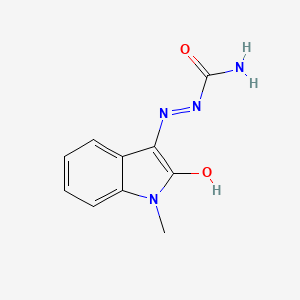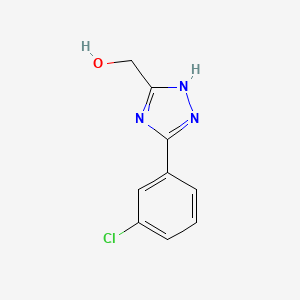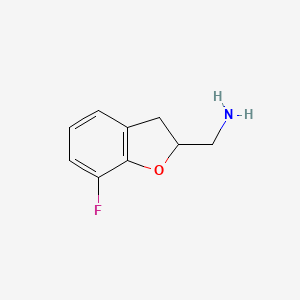![molecular formula C14H19N3O B12110484 5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine CAS No. 851116-16-0](/img/structure/B12110484.png)
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is a compound with a unique structure, containing an oxadiazole ring and an amine group. The 4-methylphenyl substituent adds aromatic character to the molecule.
5-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine: , has the chemical formula and a molecular weight of .
Preparation Methods
Synthetic Routes: One common synthetic route involves the reaction of 4-methylbenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. Cyclization of the hydrazide with acetic anhydride leads to the formation of the oxadiazole ring. Finally, reduction of the oxadiazole with lithium aluminum hydride yields the desired compound.
Industrial Production: Industrial-scale production methods may vary, but they typically involve similar steps, optimized for efficiency and yield.
Chemical Reactions Analysis
Reactions: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The major products depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it interesting for synthetic chemists studying heterocyclic compounds.
Biology and Medicine: Researchers explore its potential as a drug candidate due to its diverse pharmacophore.
Industry: It may find applications in materials science or as a building block for other compounds.
Mechanism of Action
- The exact mechanism of action is context-dependent. If used as a drug, it could interact with specific receptors or enzymes, affecting cellular processes.
- Further research is needed to elucidate its precise targets and pathways.
Comparison with Similar Compounds
Similar Compounds: Other oxadiazole derivatives, such as 1,2,4-oxadiazole-5-carboxamides or 1,2,4-oxadiazole-5-thiones, share structural features.
Uniqueness: The combination of the 4-methylphenyl group and the oxadiazole ring distinguishes it from related compounds.
Remember that this compound’s properties and applications are continually explored by researchers, so new findings may emerge.
Properties
CAS No. |
851116-16-0 |
|---|---|
Molecular Formula |
C14H19N3O |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pentan-1-amine |
InChI |
InChI=1S/C14H19N3O/c1-11-6-8-12(9-7-11)14-16-13(18-17-14)5-3-2-4-10-15/h6-9H,2-5,10,15H2,1H3 |
InChI Key |
VDIWNKCHXGYWFK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)CCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-Phenyl-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12110410.png)

![Methyl 1-[2-(furan-3-yl)ethyl]-1,2-dimethyl-2,3,4,5-tetrahydrobenzo[7]annulene-6-carboxylate](/img/structure/B12110431.png)
![N-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)-1,2-diphenylethyl]-4-methylbenzenesulfonamide](/img/structure/B12110434.png)

![1,10-Phenanthroline,2,9-bis[4-(1-methyl-1H-benzimidazol-2-yl)phenyl]-4,7-diphenyl-](/img/structure/B12110440.png)


![Methyl 6-(3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoate](/img/structure/B12110455.png)
![benzyl N-[(2S)-4-methyl-3-oxo-1-phenylpent-4-en-2-yl]carbamate](/img/structure/B12110461.png)
![2,2-dimethyl-N-[3-[(methylthio)methyl]-2-pyridyl]propionamide](/img/structure/B12110462.png)

![[2-[2-Chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-4,5-dihydroxy-6-methylsulfanyloxan-3-yl] dihydrogen phosphate](/img/structure/B12110469.png)
